2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide
Description
2-Chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide (CAS 1223880-03-2) is a heterocyclic acetamide derivative with the molecular formula C₁₁H₈ClFN₂O₂ and a molar mass of 254.64 g/mol. Its structure features a 1,2-oxazole core substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with a chloroacetamide moiety . Key physicochemical properties include a predicted density of 1.419 g/cm³, a boiling point of 430.3±45.0 °C, and a pKa of 10.93±0.70, suggesting moderate solubility in aqueous environments at physiological pH .
Properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-5-10(16)15-11-9(6-14-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIBTNITOHFBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)NC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 4-(4-fluorophenyl)-1,2-oxazole-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding acids and amines
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Substitution: Produces substituted amides or thioamides.
Oxidation: Yields oxidized derivatives with altered functional groups.
Reduction: Results in reduced forms of the original compound.
Hydrolysis: Generates corresponding acids and amines
Scientific Research Applications
2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (3b)
- Key Substituents : 4-Methylpiperazine (basic nitrogen center), phenyl ring.
- Synthesis : Derived from 4-fluoronitrobenzene via condensation with N-methylpiperazine, reduction, and acylation .
- Comparison : The piperazine group enhances solubility in acidic conditions compared to the target compound’s oxazole ring. This modification is common in pharmaceuticals to improve bioavailability.
2-((4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(4-Phenoxyphenyl)Acetamide
- Key Substituents: 4-Chlorophenyl, triazole-thioether, phenoxyphenyl.
- Comparison: The triazole-thioether moiety introduces sulfur-based reactivity, which may influence metabolic stability. The phenoxyphenyl group increases hydrophobicity relative to the target compound’s fluorophenyl group .
2-[(4-Fluorophenyl)Sulfanyl]-N-{[3-(5-Methyl-1,2-Oxazol-3-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Acetamide
- Key Substituents : 4-Fluorophenylthio, oxadiazole-methyl.
- This compound’s larger size (vs. the target) may reduce membrane permeability .
Propachlor (2-Chloro-N-(1-Methylethyl)-N-Phenylacetamide)
- Key Substituents : Isopropyl, phenyl.
- Use : Herbicide.
- Comparison : Propachlor’s simple alkyl-aryl structure contrasts with the target’s heterocyclic core. The isopropyl group in propachlor enhances volatility, making it suitable for pre-emergent herbicide applications .
Anticancer Chloroacetamide Derivatives
Compounds such as 5-[5-(Chloromethyl)-1,3,4-Oxadiazol-2-yl]-2-(4-Fluorophenyl)-Pyridine and 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives () highlight the role of chloroacetamides in anticancer drug design. These analogs often incorporate pyridine or oxadiazole rings, similar to the target compound’s oxazole, suggesting shared mechanisms like kinase inhibition or DNA intercalation .
Structural and Functional Analysis
Molecular Weight and Substituent Effects
- The target compound’s lower molar mass (254.64 vs. 350.76 in oxadiazolidinone analogs) may improve pharmacokinetic properties like diffusion rates.
Biological Activity
2-Chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide, with the CAS number 1223880-03-2, is a synthetic organic compound notable for its unique molecular structure that combines a chloroacetamide group with a fluorophenyl-oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8ClFN2O2
- Molar Mass : 254.64 g/mol
- Density : 1.419 g/cm³ (predicted)
- Boiling Point : 430.3 °C (predicted)
- pKa : 10.93 (predicted)
The biological activity of 2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is primarily attributed to its interaction with specific molecular targets within cells. The compound may:
- Inhibit enzymes involved in disease progression.
- Modulate receptor activity, triggering beneficial cellular responses.
- Influence various signaling pathways that are critical in cancer and microbial infections .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that 2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide possesses significant antimicrobial properties against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The potential anticancer effects of this compound have been investigated in various studies. It has been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several oxazole derivatives, including 2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide. The results indicated that this compound exhibited potent activity against E. coli and B. mycoides, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Mechanism Investigation : Another study focused on the mechanism by which this compound affects cancer cells. It was found to inhibit specific kinases involved in tumor growth, leading to reduced cell viability in various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide, and how is its purity validated?
- Methodological Answer : The synthesis typically involves coupling 2-chloroacetamide with a pre-functionalized 4-(4-fluorophenyl)-1,2-oxazol-5-amine intermediate under reflux conditions using a polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃) . Purity is validated via nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for quantitative purity assessment (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Key techniques include:
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-Cl at ~600–800 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and acetamide NH (δ ~10 ppm); ¹³C NMR confirms carbonyl (C=O at ~165–170 ppm) and oxazole ring carbons .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å) for absolute configuration confirmation .
Q. How are the compound’s physicochemical properties (e.g., solubility, logP) determined experimentally?
- Methodological Answer :
- Solubility : Tested in solvents (e.g., DMSO, water, ethanol) via saturation shake-flask method, analyzed by UV-Vis spectroscopy .
- logP (Partition Coefficient) : Measured using reverse-phase HPLC with a C18 column and calibrated with standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products in its synthesis?
- Methodological Answer : Use Design of Experiments (DoE) methodologies:
- Factorial Design : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to predict optimal conditions . Computational tools (e.g., quantum chemical calculations) can pre-screen conditions to minimize experimental trials .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structural-Activity Comparison : Align discrepancies by comparing substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) using in silico docking (e.g., AutoDock) to target proteins .
- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., consistent cell lines, ATP levels in kinase assays) .
Q. What computational strategies are effective in predicting this compound’s reactivity or metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Model solvation effects and binding kinetics with cytochrome P450 enzymes for metabolic stability .
Q. How does crystallographic data inform its supramolecular interactions (e.g., hydrogen bonding, π-π stacking)?
- Methodological Answer : Analyze X-ray diffraction data (e.g., CCDC entries) to identify:
- Hydrogen Bonds : Between acetamide NH and oxazole oxygen (distance ~2.8–3.0 Å) .
- π-π Interactions : Fluorophenyl and oxazole rings (centroid distances ~3.5–4.0 Å) influencing crystal packing .
Q. What experimental approaches assess its stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C), monitoring degradation via HPLC-MS .
- Kinetic Stability Assays : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
